molecular formula C9H8BrClO2 B11853444 Methyl 4-bromo-5-chloro-2-methylbenzoate

Methyl 4-bromo-5-chloro-2-methylbenzoate

Cat. No.: B11853444
M. Wt: 263.51 g/mol
InChI Key: ONVFLPULKYBQAO-UHFFFAOYSA-N
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Description

Methyl 4-bromo-5-chloro-2-methylbenzoate is an organic compound with the molecular formula C9H8BrClO2 and a molecular weight of 263.52 g/mol . It is a derivative of benzoic acid, specifically a methyl ester, and features bromine, chlorine, and methyl substituents on the benzene ring. This compound is used in various chemical research and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-5-chloro-2-methylbenzoate typically involves the esterification of 4-bromo-5-chloro-2-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but often employs continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-5-chloro-2-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoates, while reduction and oxidation reactions produce corresponding alcohols and acids .

Scientific Research Applications

Methyl 4-bromo-5-chloro-2-methylbenzoate is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research into potential pharmaceutical applications, including anti-inflammatory and antimicrobial properties.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 4-bromo-5-chloro-2-methylbenzoate exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or bind to specific receptors, altering cellular pathways and functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-bromo-5-chloro-2-methylbenzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and research applications .

Properties

Molecular Formula

C9H8BrClO2

Molecular Weight

263.51 g/mol

IUPAC Name

methyl 4-bromo-5-chloro-2-methylbenzoate

InChI

InChI=1S/C9H8BrClO2/c1-5-3-7(10)8(11)4-6(5)9(12)13-2/h3-4H,1-2H3

InChI Key

ONVFLPULKYBQAO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C(=O)OC)Cl)Br

Origin of Product

United States

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